4-Undecanone

説明

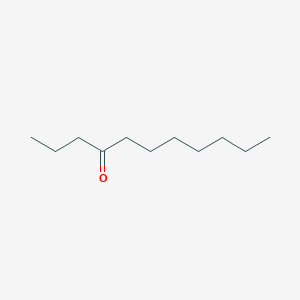

Structure

3D Structure

特性

IUPAC Name |

undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLHMOSERBUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162798 | |

| Record name | 4-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 4.5 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14476-37-0 | |

| Record name | 4-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14476-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Undecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPM2B95KTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 4-Undecanone: An In-Depth Technical Guide

This technical guide provides a detailed spectroscopic characterization of 4-undecanone (C₁₁H₂₂O), a saturated aliphatic ketone. An understanding of its spectral properties is essential for professionals in flavor and fragrance chemistry, where it is used for its fatty and fruity notes, as well as in chemical synthesis and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic and validated structural elucidation, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Overview

This compound is a ketone with a carbonyl group at the C4 position of an eleven-carbon chain. This specific placement of the carbonyl functional group is the primary determinant of the molecule's chemical properties and its characteristic spectral signature. The lack of conjugation or significant ring strain results in spectral data that are highly representative of a simple aliphatic ketone.

Navigating the Solution Landscape: A Technical Guide to 4-Undecanone Solubility in Organic Solvents

Foreword: Understanding the Importance of Solubility in Research and Development

In the realms of chemical research, materials science, and pharmaceutical development, a thorough understanding of a compound's solubility is paramount. This knowledge underpins critical processes ranging from reaction kinetics and purification to formulation and bioavailability. 4-Undecanone (CAS: 14476-37-0), a ketone with applications as a fragrance ingredient, flavoring agent, and solvent, serves as an exemplary model for exploring the nuanced interplay of molecular structure and solvent interaction.[1] This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a diverse array of organic solvents, grounded in the fundamental principles of physical chemistry. We will delve into the theoretical underpinnings of solubility, present quantitative and qualitative data, and provide a robust experimental protocol for solubility determination.

The Molecular Profile of this compound: A Structural Perspective on Solubility

This compound, also known as heptyl propyl ketone, is a long-chain aliphatic ketone with the chemical formula C₁₁H₂₂O.[2] Its molecular structure is the primary determinant of its solubility characteristics.

The molecule can be conceptually divided into two key regions:

-

The Polar Carbonyl Group (C=O): The electronegative oxygen atom creates a dipole moment, making this part of the molecule polar. This allows for dipole-dipole interactions with polar solvent molecules.[3][4][5][6][7]

-

The Nonpolar Alkyl Chains: The long heptyl and shorter propyl groups are nonpolar hydrocarbon chains. These regions interact primarily through van der Waals dispersion forces with nonpolar solvent molecules.[3]

The solubility of this compound is therefore a balance between these competing characteristics. The overarching principle of "like dissolves like" dictates that it will exhibit favorable solubility in solvents with similar polarity.[8][9][10]

Quantitative Solubility of this compound in Common Organic Solvents

The following table summarizes the solubility of this compound in a variety of organic solvents at 25°C. This data provides a quantitative basis for solvent selection in practical applications.

| Solvent | Chemical Class | Solubility (g/L) at 25°C | Qualitative Solubility |

| Acetone | Ketone | 35629.47 | Miscible |

| Diethyl Ether | Ether | 27789.09 | Miscible |

| Isopropanol | Alcohol | 24347.37 | Miscible |

| Chloroform | Halogenated Hydrocarbon | 25416.41 | Miscible |

| Dichloromethane | Halogenated Hydrocarbon | 21330.78 | Miscible |

| Ethanol | Alcohol | 22038.94 | Miscible |

| Tetrahydrofuran (THF) | Ether | 22206.55 | Miscible |

| Ethyl Acetate | Ester | 19268.44 | Highly Soluble |

| Methanol | Alcohol | 19135.66 | Highly Soluble |

| n-Hexane | Alkane | 13134.3 | Soluble |

| Toluene | Aromatic Hydrocarbon | 6001.08 | Soluble |

| Water | Protic, Inorganic | 0.18 | Sparingly Soluble |

Data sourced from Scent.vn.[11]

Analysis of Solubility Data:

The data clearly demonstrates that this compound exhibits excellent solubility in a wide range of organic solvents, particularly those with moderate to low polarity.[1] Its miscibility with other ketones (acetone), ethers (diethyl ether, THF), and alcohols (isopropanol, ethanol) can be attributed to favorable dipole-dipole interactions and the ability of the carbonyl oxygen to act as a hydrogen bond acceptor with protic solvents like alcohols.[3][5]

The substantial nonpolar character of the C11 alkyl chain also ensures good solubility in nonpolar solvents like n-hexane and toluene. The principle of "like dissolves like" is well illustrated here; the long hydrocarbon tail of this compound interacts favorably with the nonpolar solvent molecules.[8][9][10]

Conversely, the very low solubility in water (0.18 g/L) is a direct consequence of the dominant nonpolar nature of the molecule.[11] While the carbonyl group can form hydrogen bonds with water, the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the large, nonpolar alkyl groups is prohibitive.[3][12]

A Framework for Understanding Solubility: Intermolecular Forces

The solubility of a solute in a solvent is governed by the relative strengths of three types of intermolecular interactions:

-

Solute-Solute Interactions: The forces holding the this compound molecules together.

-

Solvent-Solvent Interactions: The forces holding the solvent molecules together.

-

Solute-Solvent Interactions: The forces between this compound and the solvent molecules.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Protocol for Determining the Solubility of this compound

This section provides a standardized, self-validating protocol for the gravimetric determination of this compound solubility in a given organic solvent.

4.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with PTFE-lined screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or watch glass (pre-weighed)

-

Drying oven

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Preparation of a Supersaturated Solution:

-

To a 20 mL vial, add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent. An excess is visually confirmed by the presence of undissolved solute.

-

Add a magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly and place it in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Stir the mixture vigorously for a minimum of 24 hours to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time. A 24-hour period is generally sufficient for most organic systems.

-

-

Isothermal Filtration:

-

After equilibration, stop the stirring and allow the excess solute to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a 0.45 µm syringe filter. It is crucial that the filtration is performed at the same temperature as the equilibration to prevent any change in solubility.

-

-

Aliquot Preparation and Weighing:

-

Dispense a known volume (e.g., 5 mL) of the filtered, saturated solution into a pre-weighed (to 0.1 mg) evaporating dish.

-

Record the exact mass of the evaporating dish plus the aliquot of the saturated solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound (226-227°C) to prevent loss of the solute. A temperature of 60-80°C is generally appropriate.

-

Continue heating until all the solvent has evaporated and the mass of the dish with the residue is constant.

-

-

Weighing the Residue:

-

Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry this compound residue to the nearest 0.1 mg.

-

4.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of Residue / Mass of Solution Aliquot) * (Density of Solvent at Experimental Temperature) * 1000

Self-Validation and Trustworthiness:

This protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Equilibrium Confirmation: Performing measurements at multiple time points (e.g., 24, 48, and 72 hours) can confirm that true equilibrium has been reached. The solubility values should plateau.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements. The relative standard deviation should be within acceptable limits (typically <5%).

-

Isothermal Conditions: Maintaining a constant temperature throughout the equilibration and filtration steps is critical, as solubility is highly temperature-dependent.

Conclusion: A Predictive and Practical Understanding

The solubility of this compound in organic solvents is a predictable phenomenon governed by the principles of intermolecular forces and the "like dissolves like" rule.[8][9][10] Its dual nature, possessing both a polar carbonyl group and a significant nonpolar hydrocarbon tail, allows it to be an effective solvent for a variety of substances and to be readily soluble in a broad range of organic media. The quantitative data and the robust experimental protocol provided in this guide offer researchers, scientists, and drug development professionals the necessary tools to confidently utilize this compound in their work and to apply these fundamental principles to other compounds of interest.

References

-

PubChem. This compound. [Link]

-

The Good Scents Company. This compound. [Link]

-

PubChem. 2-Undecanone. [Link]

-

Chemguide. An introduction to aldehydes and ketones. [Link]

-

Wikipedia. 2-Undecanone. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Scent.vn. This compound (CAS 14476-37-0): Odor profile, Properties, & IFRA compliance. [Link]

-

NIST. This compound. [Link]

-

Grokipedia. 2-Undecanone. [Link]

-

Chemistry LibreTexts. 1.4: Physical Properties of Aldehydes and Ketones. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 4.2: Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

YouTube. 38: Using "like dissolves like" to predict solubility. [Link]

-

YouTube. Aldehydes and ketones: intermolecular forces | Organic molecules | meriSTEM. [Link]

-

Cheméo. Chemical Properties of 4-Nonanone (CAS 4485-09-0). [Link]

-

YouTube. ALEKS: Applying like dissolves like. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

PubMed Central. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. [Link]

-

YouTube. Aldehydes and ketones: BP and solubility | Organic molecules | meriSTEM. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

PubChem. 4-Decanone. [Link]

-

Delloyd's Lab-Tech. Immiscibility of Solvents. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H22O | CID 84467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 11. scent.vn [scent.vn]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Olfactory Properties of 4-Undecanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of olfaction, the sense of smell, is a complex and burgeoning field with profound implications for neuroscience, food science, and the development of novel therapeutics. Understanding the relationship between the chemical structure of a molecule and its perceived odor is a central challenge. This technical guide provides a comprehensive exploration of the olfactory properties of 4-undecanone, a long-chain aliphatic ketone. As a Senior Application Scientist, this document is crafted to provide not only a thorough review of the existing scientific knowledge but also practical, field-proven insights into the methodologies used to characterize such odorants. Every protocol and claim is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.

Chemical and Physical Identity of this compound

This compound, also known as heptyl propyl ketone, is a ketone with the chemical formula C₁₁H₂₂O. Its identity is crucial for any rigorous scientific investigation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | |

| Molecular Weight | 170.29 g/mol | |

| CAS Number | 14476-37-0 | |

| Appearance | Colorless clear liquid (est.) | |

| Boiling Point | 226.00 to 227.00 °C @ 760.00 mm Hg | |

| Melting Point | 4.00 to 5.00 °C @ 760.00 mm Hg | |

| Flash Point | 163.00 °F (72.78 °C) (TCC) | |

| Solubility | Soluble in alcohol; Insoluble in water |

The Olfactory Profile: A Multi-faceted Aroma

The perceived scent of a molecule is rarely one-dimensional. This compound presents a complex and nuanced olfactory profile, characterized by a combination of notes.

Descriptive Sensory Analysis

Quantitative Descriptive Analysis (QDA) is a powerful sensory evaluation technique used to identify and quantify the different aromatic facets of a substance.[1] For a single chemical entity like this compound, a trained sensory panel would be employed to develop a specific lexicon of odor descriptors and then rate their intensity.

Based on available data, the odor of this compound is predominantly described as:

-

Fruity: This is often the most prominent note.

-

Fatty & Waxy: These characteristics are common in long-chain ketones and contribute to the overall richness of the scent.

-

Herbal & Green: These notes add a fresh, natural dimension to the aroma.

-

Oily, Earthy, Floral, Cheesy, and Mushroom: These are secondary descriptors that contribute to the complexity of the overall olfactory experience.

The following diagram illustrates the workflow for a typical Quantitative Descriptive Analysis.

Caption: Workflow for Quantitative Descriptive Analysis of this compound.

Odor Detection Threshold

Research on a series of aliphatic 2-ketones has shown that olfactory sensitivity generally increases (i.e., the odor detection threshold decreases) with increasing carbon chain length, up to a certain point.[3][4] For instance, one study found that the olfactory detection thresholds for a series of symmetrical ketones (from 3-pentanone to 6-undecanone) followed a U-shaped function, with the lowest thresholds observed for ketones with intermediate chain lengths.[3] Given that this compound is a C11 ketone, it is expected to have a relatively low odor detection threshold, likely in the parts per billion (ppb) range.

Protocol for Odor Detection Threshold Determination (ASTM E679-04):

A standardized method for determining odor detection thresholds is the American Society for Testing and Materials (ASTM) E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".

Step-by-Step Methodology:

-

Panel Selection and Screening: A panel of at least 15 individuals with normal olfactory acuity is selected.

-

Sample Preparation: A series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene glycol) are prepared. The concentrations should span a range from well below the expected threshold to clearly perceptible.

-

Presentation: In each trial, three samples are presented to the panelist: two are blanks (solvent only) and one contains the diluted this compound. This is known as a "triangle test".

-

Forced-Choice Task: The panelist is required to identify the sample that is different from the other two.

-

Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

-

Threshold Determination: The individual threshold is defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

The Neurobiological Basis of this compound Perception

The perception of an odor begins with the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[5]

Olfactory Receptors for Ketones

While the specific olfactory receptors that bind to this compound have not been definitively identified, research on other ketones provides valuable insights. Studies have shown that a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants.[6]

For example, the human olfactory receptors hOR52D1 and hOR1G1 have been shown to be activated by 2-nonanone and 2-decanone, which are structurally similar to this compound.[6] This suggests that these or related receptors may also be involved in the perception of this compound. The binding of ketones to olfactory receptors is thought to be influenced by the carbonyl group and the length and branching of the alkyl chains.

The following diagram illustrates the general mechanism of olfactory signal transduction.

Caption: Simplified Olfactory Signal Transduction Pathway.

Specific Anosmia

Specific anosmia is the inability to perceive a particular odorant, while having an otherwise normal sense of smell.[7] While specific anosmias have been identified for a number of compounds, there is currently no specific, documented evidence of anosmia to this compound in the scientific literature. However, given the genetic basis of many specific anosmias, it is plausible that variations in the genes encoding for the olfactory receptors that bind to this compound could lead to individual differences in perception, including specific anosmia.[8]

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring volatile compound in a number of plant species.

-

Citronella Oil (from Cymbopogon afronardus) : Found in Zimbabwe, this essential oil contains this compound.

-

Hypericum hirsutum : A species of St. John's wort.

The biosynthesis of aliphatic ketones in plants is generally believed to occur through the metabolism of fatty acids.[9][10][11] The likely pathway involves the β-oxidation of a long-chain fatty acid, followed by decarboxylation.

The following diagram outlines a plausible biosynthetic pathway for this compound.

Caption: Plausible Biosynthetic Pathway of this compound in Plants.

Industrial Synthesis and Applications

While not as common as some other ketones in the flavor and fragrance industry, this compound and its isomers have potential applications due to their fruity and fatty odor profiles.[12][13]

Industrial Synthesis

One potential industrial synthesis route for this compound is the ketonization of carboxylic acids.[14] This process typically involves the reaction of two carboxylic acid molecules at high temperatures over a metal oxide catalyst. For this compound, this could involve the reaction of butyric acid and octanoic acid.

Another approach involves the oxidation of the corresponding secondary alcohol, 4-undecanol.

A General Protocol for Ketonization of Carboxylic Acids:

-

Reactant Preparation: A mixture of butyric acid and octanoic acid is prepared.

-

Catalyst Bed: The reaction is carried out in a fixed-bed reactor packed with a metal oxide catalyst (e.g., manganese dioxide on alumina).

-

Reaction Conditions: The reactant mixture is vaporized and passed over the heated catalyst bed (typically 300-450 °C).

-

Product Separation: The product stream, containing this compound, unreacted starting materials, and byproducts, is condensed.

-

Purification: The this compound is purified by fractional distillation.

Applications in Flavor and Fragrance

Due to its characteristic odor profile, this compound can be used in the formulation of various flavors and fragrances, particularly where fruity and fatty notes are desired. It can contribute to the creation of complex fruit accords, such as pear, and can also be used to add richness to dairy and savory flavors.[12]

Conclusion

This compound is a long-chain aliphatic ketone with a complex and interesting olfactory profile, characterized by fruity, fatty, and herbal notes. While a specific odor detection threshold has yet to be definitively established, it is expected to be low. The perception of this compound is mediated by olfactory receptors, likely belonging to the same family as those that detect other long-chain ketones. Its natural occurrence in certain plants suggests a biosynthetic pathway linked to fatty acid metabolism. Industrially, it can be synthesized through methods such as the ketonization of carboxylic acids. For researchers and professionals in drug development and sensory science, a thorough understanding of the olfactory properties of molecules like this compound, and the methodologies used to characterize them, is essential for advancing our knowledge of the chemical senses and their applications.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Perflavory. (n.d.). 2-undecanone. Retrieved from [Link]

- Dudareva, N., & Pichersky, E. (Eds.). (2006). Biology of Floral Scent. CRC Press.

-

Société Chimique de France. (n.d.). Ketonization of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Laska, M., & Teubner, P. (1999). Olfactory discrimination ability of squirrel monkeys for a series of aliphatic ketones.

- Malnic, B., Hirono, J., Sato, T., & Buck, L. B. (1999). Combinatorial receptor codes for odors. Cell, 96(5), 713–723.

-

Quantitative descriptive analysis and sensory acceptability test. (n.d.). Retrieved from [Link]

- Menashe, I., Man, O., Lancet, D., & Gilad, Y. (2003). Different noses for different people.

- Firestein, S. (2001). How the olfactory system makes sense of scents.

- Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.

-

PubChem. (n.d.). 2-Undecanone. Retrieved from [Link]

- Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices (Vol. 2). Springer.

- Buck, L., & Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187.

-

Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50). (n.d.). Retrieved from [Link]

- Laska, M., Liesen, A., & Teubner, P. (1999). Olfactory discrimination ability of squirrel monkeys for aliphatic 2-ketones.

-

Breath Analysis for the In Vivo Detection of Diabetic Ketoacidosis. (2022). Retrieved from [Link]

-

Biosynthetic Pathways of Hormones in Plants. (2023). Retrieved from [Link]

-

Specific Anosmia Observed for β-Ionone, but not for α-Ionone: Significance for Flavor Research. (n.d.). Retrieved from [Link]

-

Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. (2022). Retrieved from [Link]

- Industrial production method of 4-hydroxy-1-indanone. (n.d.).

-

4-heptanone. (n.d.). Retrieved from [Link]

-

quantitative descriptive analysis and sensory acceptability test. (n.d.). Retrieved from [Link]

- Amoore, J. E. (1977). Specific anosmia and the concept of primary odors. Chemical Senses and Flavour, 2(3), 267-281.

-

A Bio-Catalytic Approach to Aliphatic Ketones. (n.d.). Retrieved from [Link]

- American Industrial Hygiene Association. (1989).

-

Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. (2020). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. opac.bhamada.ac.id [opac.bhamada.ac.id]

- 3. Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olfactory sensitivity for aliphatic ketones in squirrel monkeys and pigtail macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olfactory training in specific anosmia to androstenone and its association with genetic variations of OR7D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-undecanone, 112-12-9 [thegoodscentscompany.com]

- 13. 2-tridecanone, 593-08-8 [thegoodscentscompany.com]

- 14. WO2020104429A1 - Method of producing higher alkanones, preferably 6-undecanone, and derivatives thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Undecanone from Natural Sources

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 4-undecanone from natural botanical sources. The protocols and methodologies detailed herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound, a saturated aliphatic ketone with the chemical formula C₁₁H₂₂O, is a naturally occurring compound found in various plants and is also a component of some cheese aromas. Its chemical structure features a carbonyl group on the fourth carbon of an eleven-carbon chain. This compound and its isomers, such as 2-undecanone, are of interest for their potential applications in the fragrance, flavor, and pharmaceutical industries, including use as insect repellents. The effective extraction and isolation of this compound from natural matrices are crucial for its study and utilization.

Natural Sources of this compound

While 2-undecanone is more widely reported in plants like rue (Ruta graveolens), bananas, and cloves, this compound has been identified in the essential oils of several plant species. The selection of the raw botanical material is a critical first step that dictates the efficiency of the extraction and the final yield of the target compound.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Reported Occurrence of this compound |

| Cymbopogon afronardus | Poaceae | Present in the essential oil. |

| Hypericum hirsutum | Hypericaceae | Present in the essential oil. |

| Citronella Oil (Cymbopogon sp.) | Poaceae | Identified as a minor component. |

Note: The concentration of this compound in these sources can vary depending on factors such as geographical location, climate, and harvesting time.

Extraction Methodologies: A Comparative Overview

The choice of extraction method is paramount and depends on the chemical properties of this compound, the nature of the plant matrix, and the desired scale of operation. This compound is a relatively volatile compound with a boiling point of approximately 226-227 °C and is soluble in organic solvents but has low solubility in water.

Herein, we detail three primary extraction methodologies: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).

Figure 1: Overview of primary extraction methodologies for this compound.

Protocol 1: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound that are immiscible with water. The principle relies on the reduction of the boiling point of the target compound in the presence of steam, allowing for its volatilization at temperatures below its decomposition point.

Rationale: This method is effective for heat-sensitive compounds and avoids the use of organic solvents at the initial extraction stage, making it a relatively "green" technique. The process relies on the principle that the total vapor pressure of a mixture of immiscible liquids is the sum of the individual vapor pressures, allowing for distillation at a temperature lower than the boiling point of either component.

Step-by-Step Protocol:

-

Material Preparation:

-

Air-dry the plant material (e.g., leaves and stems of Cymbopogon afronardus or Hypericum hirsutum) to a moisture content of 10-15%.

-

Grind the dried material to a coarse powder to increase the surface area for efficient steam penetration.

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

-

-

Distillation:

-

Pass steam from the generator through the powdered plant material in the distillation flask.

-

The steam will carry the volatile this compound and other essential oil components.

-

Condense the vapor mixture in the condenser.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil).

-

-

Separation:

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

The less dense essential oil will typically form the upper layer.

-

-

Drying:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Filter to obtain the crude essential oil containing this compound.

-

Figure 2: Workflow for the steam distillation of essential oils.

Protocol 2: Solvent Extraction

Solvent extraction is a versatile technique that can be tailored to the polarity of the target compound. For the relatively nonpolar this compound, a nonpolar organic solvent is suitable.

Rationale: This method is advantageous for compounds that are present in low concentrations or are less volatile. The choice of solvent is critical to ensure high extraction efficiency and selectivity. The principle is based on the differential solubility of the plant constituents in the chosen solvent.[1]

Step-by-Step Protocol:

-

Material Preparation:

-

Follow the same preparation steps as for steam distillation (drying and grinding).

-

-

Extraction:

-

Macerate the powdered plant material in a suitable nonpolar solvent (e.g., hexane or diethyl ether) at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, for a more rapid extraction, use a Soxhlet apparatus. Place the powdered material in the thimble and reflux with the solvent for 6-8 hours.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the plant debris from the solvent extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

-

Final Product:

-

The resulting residue is the crude oleoresin, which contains the essential oil, including this compound, along with other non-volatile compounds.

-

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a modern, environmentally friendly extraction technique that offers high selectivity and efficiency.

Rationale: Supercritical CO₂ behaves as a nonpolar solvent and is effective for extracting lipophilic compounds like ketones.[2] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds. The process is advantageous as CO₂ is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue.[3]

Step-by-Step Protocol:

-

Material Preparation:

-

Prepare the plant material as described in the previous protocols.

-

-

SFE System Setup:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Set the desired extraction parameters (temperature and pressure). Typical conditions for the extraction of ketones can range from 40-60°C and 100-300 bar.

-

-

Extraction:

-

Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

-

Pass the supercritical CO₂ through the extraction vessel, where it dissolves the this compound and other lipophilic compounds.

-

-

Separation and Collection:

-

Route the extract-laden supercritical fluid to a separator vessel.

-

Reduce the pressure in the separator, causing the CO₂ to return to its gaseous state and release the extracted compounds.

-

Collect the crude extract, which is free of solvent.

-

Purification of this compound

The crude extracts obtained from the above methods are complex mixtures. Further purification is necessary to isolate this compound.

Protocol 4: Vacuum Fractional Distillation

This technique is suitable for separating compounds with different boiling points in the crude essential oil.

Rationale: By reducing the pressure, the boiling points of the components are lowered, preventing thermal degradation of sensitive compounds.[4]

Step-by-Step Protocol:

-

Apparatus Setup:

-

Set up a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and collection flasks.

-

-

Distillation:

-

Heat the crude essential oil in the distillation flask under reduced pressure.

-

Monitor the temperature at the head of the column and the pressure of the system.

-

Collect the fractions that distill over at the boiling point of this compound at the given pressure. The boiling point of this compound is 107 °C at 13 mm Hg.[5]

-

Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high-resolution separation and is ideal for isolating pure compounds from complex mixtures.[6]

Rationale: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a nonpolar compound like this compound, a reversed-phase HPLC system is appropriate.

Step-by-Step Protocol:

-

System and Column:

-

Use a preparative HPLC system with a C18 reversed-phase column.

-

-

Mobile Phase:

-

A typical mobile phase would be a gradient of acetonitrile and water. The exact gradient profile should be optimized based on analytical HPLC runs.

-

-

Sample Preparation and Injection:

-

Dissolve the partially purified extract in the mobile phase.

-

Inject a suitable volume onto the column.

-

-

Fraction Collection:

-

Monitor the elution of compounds using a UV detector (ketones typically have a weak absorbance around 280 nm) or an evaporative light scattering detector (ELSD).

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Solvent Removal:

-

Remove the mobile phase from the collected fraction under reduced pressure to obtain the purified this compound.

-

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds in essential oils.[7][8]

Rationale: GC separates the components of the mixture based on their volatility and interaction with the stationary phase, while MS provides mass spectral data for unambiguous identification by comparing with spectral libraries (e.g., NIST).

Table 2: Suggested GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Oven Program | 60 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

Quantitative Analysis: For quantification, an internal standard method is recommended. A suitable internal standard would be a ketone of similar chemical properties but with a different retention time, such as 3-decanone or 5-dodecanone. A calibration curve should be prepared using a certified reference standard of this compound.

References

-

Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. (2025). ResearchGate. [Link]

- Othmer, D. F., Jacobs, M. B., & Wishnefsky, N. (1953). U.S. Patent No. 2,631,145. Washington, DC: U.S.

-

Quantitative Analysis of Essential Oils – Science, Technology and Methods. (n.d.). Chromaleont. [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]

-

Quantitative analysis of the major constituents of St John's wort with HPLC-ESI-MS. (n.d.). PubMed. [Link]

-

GC/MS Analysis of Hypericum perforatum L. (Hypericaceae) Species. (n.d.). Journal of Stress Physiology & Biochemistry. [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]

-

Composition of the Essential Oil of Cymbopogon afronardus Stapf from Uganda. (2005). ResearchGate. [Link]

-

Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (n.d.). PubMed Central. [Link]

-

GC-MS in Quantification and Characterization of Phytoconstituents of Herbal Extracts: A Review. (2024). Pharmaceutical Research. [Link]

-

This compound, 14476-37-0. (n.d.). The Good Scents Company. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (n.d.). ResearchGate. [Link]

-

Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (2014). ResearchGate. [Link]

-

Advanced preparative techniques for the collection of pure components from essential oils. (n.d.). DergiPark. [Link]

-

Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2023). ResearchGate. [Link]

-

Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. (2023). PubMed. [Link]

-

Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PubMed Central. [Link]

-

Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems. (n.d.). MDPI. [Link]

-

Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chromatography. (2024). MDPI. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Institutes of Health. [Link]

-

Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. (2023). MDPI. [Link]

-

Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (n.d.). PubMed Central. [Link]

Sources

- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of the major constituents of St John's wort with HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneticsmr.com [geneticsmr.com]

- 6. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromaleont.it [chromaleont.it]

- 8. stm.bookpi.org [stm.bookpi.org]

Quantitative analysis of 4-Undecanone in complex mixtures

Application Note & Protocol

Topic: Quantitative Analysis of 4-Undecanone in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

A Validated Approach for the Accurate Quantitation of this compound in Complex Matrices using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction: The Analytical Challenge of this compound

This compound, a saturated methyl ketone, is a significant volatile organic compound (VOC) found in a variety of natural and manufactured products. Its presence can be indicative of chemical processes, and it may contribute to the overall flavor and aroma profile of foods and beverages. The accurate quantification of this compound in complex matrices such as food products, environmental samples, and biological specimens presents a considerable analytical challenge.[1][2] These matrices often contain a multitude of interfering compounds that can mask the analyte signal or introduce significant bias.[3]

This application note provides a comprehensive, validated protocol for the quantitative analysis of this compound. We will delve into a robust methodology centered around Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.[4] The causality behind each experimental choice will be explained to provide a deeper understanding of the method's principles and ensure its successful implementation.

Methodology Overview: A Synergistic Approach

The chosen methodology combines the selectivity and sensitivity of HS-SPME with the powerful separation and identification capabilities of GC-MS. This hyphenated technique is particularly well-suited for the analysis of volatile compounds in complex samples.[5]

-

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free sample preparation technique allows for the extraction and concentration of volatile and semi-volatile analytes from a sample's headspace.[6][7] By exposing a coated fiber to the vapor phase above the sample, HS-SPME minimizes the extraction of non-volatile matrix components, thereby reducing matrix effects and improving analytical accuracy.[3][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the extracted volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling both qualitative identification and quantitative analysis.[4][9]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data analysis.

Caption: Workflow for this compound Analysis.

Part 1: Sample Preparation Protocol - HS-SPME

The success of any quantitative analysis heavily relies on a robust and reproducible sample preparation method. HS-SPME is an excellent choice for this compound due to its efficiency in extracting volatile compounds while minimizing matrix interference.[10][11]

Rationale for HS-SPME Parameter Selection

-

Fiber Coating: The choice of the SPME fiber coating is critical for the selective extraction of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds, including ketones.

-

Equilibration Temperature and Time: Heating the sample facilitates the partitioning of this compound from the matrix into the headspace. An optimal temperature and time are crucial to ensure equilibrium is reached without causing thermal degradation of the analyte or sample matrix.

-

Extraction Time: This parameter determines the amount of analyte adsorbed by the fiber. Sufficient time must be allowed for the analyte to partition onto the fiber coating and reach equilibrium.

Step-by-Step HS-SPME Protocol

-

Sample Aliquoting: Accurately weigh a representative portion of the homogenized complex matrix (e.g., 2-5 g) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS) to each sample, calibrator, and quality control sample. An ideal IS would be a structurally similar compound not present in the sample, such as 2-decanone or a stable isotope-labeled this compound.

-

Matrix Modification (Optional): For aqueous-based samples, adding a salt like sodium chloride can increase the ionic strength of the solution, which may enhance the release of volatile compounds into the headspace (salting-out effect).

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap to prevent the loss of volatile analytes.

-

Incubation and Equilibration: Place the sealed vial in a heated agitator (e.g., at 60°C for 15 minutes) to allow for the equilibration of this compound between the sample matrix and the headspace.

-

HS-SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature as the incubation step.

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the trapped analytes.

Part 2: Instrumental Analysis Protocol - GC-MS

The GC-MS system provides the necessary separation and detection capabilities for the accurate quantitation of this compound.

Rationale for GC-MS Parameter Selection

-

GC Column: A mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of ketones and other volatile compounds.

-

Injection Mode: The injection should be performed in splitless mode to ensure the complete transfer of the desorbed analytes from the SPME fiber onto the GC column, maximizing sensitivity.

-

Temperature Program: A programmed temperature ramp is used to effectively separate compounds with different boiling points. The initial temperature is held low to trap analytes at the head of the column, and then the temperature is increased to elute the compounds in order of their volatility.

-

Mass Spectrometer Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM mode offers higher sensitivity and selectivity by monitoring only the characteristic ions of this compound and the internal standard.

Step-by-Step GC-MS Protocol

-

GC-MS System Configuration:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250°C (for thermal desorption)

-

Injection Mode: Splitless

-

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 10°C/min

-

Final hold: Hold at 240°C for 5 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

This compound: Determine the most abundant and characteristic ions from the mass spectrum of a this compound standard (e.g., m/z 71, 86, 113).[12]

-

Internal Standard: Determine the characteristic ions for the chosen internal standard.

-

-

Part 3: Method Validation and Quantitative Analysis

A thorough method validation is essential to ensure the reliability and accuracy of the quantitative data.[13][14] The validation should be performed according to established guidelines.

Key Validation Parameters

-

Linearity and Range: A calibration curve should be constructed by analyzing a series of standards of known concentrations. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

-

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage recovery is calculated.

-

Precision: The precision is evaluated by analyzing replicate samples at different concentrations. It is typically expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

Example Quantitative Data

The following tables present example data for a typical method validation.

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1.0 | 0.052 |

| 5.0 | 0.261 |

| 10.0 | 0.515 |

| 25.0 | 1.280 |

| 50.0 | 2.550 |

| 100.0 | 5.100 |

| Linearity (r²) | 0.9995 |

Table 2: Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |

| 5.0 | 4.85 | 97.0 | 4.5 |

| 25.0 | 25.5 | 102.0 | 3.2 |

| 75.0 | 73.5 | 98.0 | 2.8 |

Data Analysis and Quantitation

-

Peak Integration: Integrate the peak areas of the selected ions for both this compound and the internal standard in each chromatogram.

-

Calibration Curve Construction: Calculate the peak area ratio (analyte/IS) for each calibrator and plot it against the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantitation of Unknowns: Calculate the peak area ratio for each unknown sample and use the calibration curve equation to determine the concentration of this compound.

Visualizing the Quantitation Process

Caption: Data Analysis and Quantitation Pathway.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in complex mixtures. By employing HS-SPME for sample preparation and GC-MS for analysis, this method offers high sensitivity, selectivity, and robustness. The provided step-by-step protocols and validation guidelines serve as a comprehensive resource for researchers and scientists, enabling them to achieve accurate and reliable quantification of this compound in their respective fields of study. The principles and techniques described herein can also be adapted for the analysis of other volatile ketones and related compounds.

References

-

The Good Scents Company. (n.d.). 2-undecanone nonyl methyl ketone. Retrieved from [Link]

-

Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry, 42(9), 1925–1930. [Link]

-

Zhang, Q., et al. (2018). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 23(7), 1733. [Link]

- In, S. (2012). Sample Preparation for Food Contaminant Analysis. LCGC Europe, 25(4), 198-209.

-

Cusmà, A., et al. (2022). Analytical Chemistry: Tasks, Resolutions and Future Standpoints of the Quantitative Analyses of Environmental Complex Sample Matrices. Applied Sciences, 12(23), 12102. [Link]

- U.S. Environmental Protection Agency. (1996). Field Validation of the DNPH Method for Aldehydes and Ketones. (EPA/600/R-96/056).

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.).

- Ochogu, A. A., et al. (2021). Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(4), 21-26.

-

Glavcheva, M. G., et al. (2022). Quantitative determination of flavins – complex analyte/matrix effects in the presence of food colour additives. Analytical Methods, 14(1), 21-36. [Link]

-

Al-Bukhaiti, W. Q., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Separations, 9(10), 284. [Link]

- Irish National Accreditation Board. (2016).

- de Souza, R. A., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30.

- De-la-fuente, B., et al. (2019). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. In Food Analysis. IntechOpen.

-

Islam, R., et al. (2021). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Molecular Sciences, 22(21), 11624. [Link]

- Rutkowska, M., et al. (2022). Analysis of Volatiles in Food Products. In Food Analysis. IntechOpen.

-

Higgins, C., & Fahie, S. (2021). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. The Journal of Applied Laboratory Medicine, 6(4), 1058-1065. [Link]

-

Escriche, I., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Foods, 12(11), 2125. [Link]

- Cordero, C., et al. (2010). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.

-

Al-Dalali, S., et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Separations, 9(11), 362. [Link]

- Thompson, M., et al. (2002). Validation of analytical methods. Pure and Applied Chemistry, 74(5), 835-855.

-

PubChem. (n.d.). 2-Undecanone. Retrieved from [Link]

-

Li, Y., et al. (2024). Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology. Cosmetics, 11(1), 18. [Link]

- Separation Science. (2022). Sample Preparation Techniques for Food & Beverage Analysis.

-

ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from [Link]

-

GERSTEL. (2021, May 14). Solid Phase Microextraction SPME. How Does it Work for My Samples [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantitative determination of flavins – complex analyte/matrix effects in the presence of food colour additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brjac.com.br [brjac.com.br]

- 5. iris.unito.it [iris.unito.it]

- 6. 固相微萃取(SPME) [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying byproducts in the synthesis of 4-Undecanone

Technical Support Center: Synthesis of 4-Undecanone

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for identifying and managing byproducts in the synthesis of this compound. Our approach is grounded in mechanistic principles and validated analytical strategies to ensure the highest purity of your final product.

Section 1: Common Synthetic Routes & Characteristic Byproducts

The purity of this compound is fundamentally linked to the chosen synthetic pathway. Each route possesses a unique profile of potential side reactions. Below, we dissect the most common methods and their associated impurities.

Method A: Oxidation of 4-Undecanol

This is a prevalent and often high-yielding method. The primary reaction involves the conversion of the secondary alcohol to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC), sodium hypochlorite (bleach) with a catalyst, or Swern oxidation conditions.

Caption: Oxidation pathway for this compound synthesis.

Table 1: Potential Byproducts in the Oxidation of 4-Undecanol

| Byproduct Name | Molecular Weight ( g/mol ) | Causality | Key Analytical Identifiers |

| 4-Undecanol | 172.31 | Incomplete reaction (insufficient oxidant, low temp, short reaction time). | GC-MS: M⁺ peak at m/z 172. ¹H NMR: Broad singlet for -OH proton (1-4 ppm). FT-IR: Broad O-H stretch (~3300 cm⁻¹). |

| Heptanoic Acid | 130.18 | Over-oxidation, especially with aggressive agents like KMnO₄ or Jones reagent. | GC-MS: M⁺ peak at m/z 130. ¹H NMR: Very broad singlet for carboxylic acid proton (>10 ppm). FT-IR: Broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1710 cm⁻¹). |

| Butanoic Acid | 88.11 | Cleavage and over-oxidation. | GC-MS: M⁺ peak at m/z 88. ¹H NMR: Very broad singlet for carboxylic acid proton (>10 ppm). |

Method B: Grignard Reaction of an Alkyl Magnesium Halide with an Aldehyde

This route involves a two-step process: 1) Nucleophilic addition of a Grignard reagent (e.g., propylmagnesium bromide) to an aldehyde (e.g., octanal) to form a magnesium alkoxide intermediate, followed by 2) Acidic workup and oxidation of the resulting secondary alcohol (4-undecanol).

Caption: Grignard pathway for this compound synthesis.

Table 2: Potential Byproducts in Grignard Synthesis

| Byproduct Name | Molecular Weight ( g/mol ) | Causality | Key Analytical Identifiers |

| Octanal | 128.21 | Unreacted starting material. | GC-MS: M⁺ peak at m/z 128. ¹H NMR: Aldehydic proton triplet at ~9.7 ppm. FT-IR: C-H stretch at ~2720 cm⁻¹ and C=O stretch at ~1730 cm⁻¹ |

| Hexane | 86.18 | Wurtz-type coupling of the Grignard reagent (propylmagnesium bromide).[1] | GC-MS: M⁺ peak at m/z 86. Very volatile, may be lost during workup. |

| Tetradecane | 198.39 | Wurtz-type coupling of unreacted alkyl halide (from Grignard prep) with the Grignard reagent. | GC-MS: M⁺ peak at m/z 198. |

| Butanoic Acid | 88.11 | Reaction of the Grignard reagent with atmospheric or dissolved CO₂ during synthesis.[2] | GC-MS: M⁺ peak at m/z 88. |

| 4-Undecanol | 172.31 | Incomplete oxidation in the final step. | See Table 1 for identifiers. |

Section 2: Analytical Troubleshooting & FAQs

This section addresses common analytical observations and provides a logical framework for byproduct identification.

Q1: My GC-MS analysis of a crude sample from an oxidation reaction shows the expected product peak at m/z 170, but also a significant peak at m/z 172. What is this impurity?

A: A peak at m/z 172 corresponds to the molecular weight of 4-undecanol, your starting material. This indicates an incomplete oxidation reaction.

-

Causality: The most likely causes are insufficient oxidizing agent, a reaction time that was too short, or a reaction temperature that was too low. Deactivated oxidant can also be a culprit.

-

Confirmation:

-

¹H NMR: Look for a broad singlet between 1-4 ppm, characteristic of the hydroxyl (-OH) proton. You may also see a multiplet around 3.6 ppm corresponding to the -CHOH proton.

-

FT-IR: The presence of unreacted alcohol will be clearly indicated by a broad O-H stretching band around 3300-3500 cm⁻¹. Your target ketone will show a sharp C=O stretch around 1715 cm⁻¹.

-

Q2: My GC-MS trace has a prominent peak with a base peak at m/z 71 and another significant fragment at m/z 115. Is this my product?

A: Yes, this fragmentation pattern is characteristic of this compound (MW 170.31). Ketones readily undergo alpha-cleavage at the carbonyl group.[3]

-

Mechanistic Insight: The bond between the carbonyl carbon and the adjacent alkyl carbons is cleaved, forming stable acylium ions.

-

Cleavage of the propyl group: Generates the heptyl radical and a propyl-acylium ion, [CH₃CH₂CH₂CO]⁺, which has an m/z of 71 .

-

Cleavage of the heptyl group: Generates the propyl radical and a heptyl-acylium ion, [CH₃(CH₂)₆CO]⁺, which has an m/z of 115 . The larger alkyl group is typically lost more readily, but both fragments are common.[3] The PubChem database confirms major fragments for this compound at m/z 43, 57, and 71.[4]

-

Q3: After a Grignard synthesis, my ¹H NMR spectrum has a sharp triplet around 9.7 ppm. What does this signal represent?

A: A signal in this region is highly indicative of an aldehydic proton. This is almost certainly unreacted octanal from the first step of your synthesis.

-

Causality: This suggests the Grignard reaction did not go to completion. This could be due to an insufficient amount of Grignard reagent, poor quality of the Grignard reagent (e.g., partially quenched by moisture), or steric hindrance.

-

Confirmation:

Q4: My final product has a faint, sharp odor and my FT-IR spectrum shows a small, sharp peak at ~1730 cm⁻¹ in addition to my main ketone peak at ~1715 cm⁻¹. What could be the issue?

A: This combination suggests the presence of a residual aldehyde impurity. Aliphatic aldehydes often have sharp, pungent odors and their carbonyl (C=O) stretch in an IR spectrum typically appears at a slightly higher wavenumber (1720-1740 cm⁻¹) than that of an aliphatic ketone (1705-1725 cm⁻¹). This is likely residual octanal from a Grignard route or a byproduct from an alternative synthesis.

Section 3: Recommended Analytical Workflow

A systematic approach is critical for efficient byproduct identification and resolution. We recommend the following workflow.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. The acid formed when propyl magnesium bromide is treated class 12 chemistry CBSE [vedantu.com]

- 3. GCMS Section 6.11.1 [people.whitman.edu]

- 4. This compound | C11H22O | CID 84467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Workup [chem.rochester.edu]

Minimizing degradation of 4-Undecanone during storage

Technical Support Center: 4-Undecanone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound?

A1: While specific long-term stability data for this compound is not extensively published, its structural isomer, 2-Undecanone, has been shown to be stable for at least one year at room temperature without significant changes in purity, color, or other physical properties. However, slight discoloration over extended periods has been noted. For high-purity applications, periodic re-analysis is recommended.

Q2: What are the primary signs of this compound degradation?

A2: Visual indicators of degradation can include a change in color from colorless to a pale yellow, an increase in viscosity, or the appearance of a rancid or acidic odor. From an analytical perspective, a decrease in purity as determined by Gas Chromatography (GC) and the appearance of new peaks corresponding to degradation products are clear signs of instability.

Q3: Is refrigeration or freezing necessary for long-term storage?

A3: While this compound is relatively stable at room temperature, for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions. Freezing is generally not necessary and may not offer significant advantages over refrigeration for this compound.

Q4: Does this compound require any special handling precautions?

A4: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. As it is a flammable liquid, it should be kept away from ignition sources. For maintaining purity, it is crucial to prevent exposure to atmospheric oxygen, moisture, and light.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound, providing explanations of the underlying causes and actionable solutions.

Issue 1: Unexpected Peaks in GC-MS Analysis

Question: I am observing unexpected peaks in my GC-MS chromatogram of a this compound sample that has been stored for several months. What could be the cause?

Answer: The appearance of new peaks in a GC-MS analysis of this compound is a strong indicator of chemical degradation. The most probable causes are auto-oxidation or aldol condensation.

Causality Explained:

-

Auto-oxidation: Aliphatic ketones can undergo auto-oxidation in the presence of molecular oxygen. This is a free-radical chain reaction that is often initiated by light and can lead to the formation of hydroperoxides.[1] These hydroperoxides are unstable and can decompose into a variety of smaller carbonyl compounds and carboxylic acids, which would appear as new peaks in your chromatogram.

-

Aldol Condensation: This reaction involves the self-condensation of two ketone molecules, catalyzed by the presence of acidic or basic impurities.[2][3] The product is a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. While less common for long-chain ketones under neutral pH, it can be a concern if the sample has been contaminated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

Recommended Actions:

-

Review Storage History: Check if the sample has been exposed to air, light, or high temperatures.

-

Test for Peroxides: Use commercially available peroxide test strips to check for the presence of hydroperoxides.

-

Inert Atmosphere: If the sample is to be stored for an extended period, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.[4]

-

Re-purification: If significant degradation has occurred, re-purification by distillation or column chromatography may be necessary.

Issue 2: Sample Has Developed a Yellow Tint

Question: My previously colorless this compound has turned pale yellow. Is it still usable?

Answer: A color change to pale yellow is a common sign of initial degradation. While the compound may still be suitable for some applications, its purity has likely decreased.